9-Methylindolo[2,1-b]quinazoline-6,12-dione
CAS No.:
Cat. No.: VC18325154
Molecular Formula: C16H10N2O2
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10N2O2 |
|---|---|
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 9-methylindolo[2,1-b]quinazoline-6,12-dione |
| Standard InChI | InChI=1S/C16H10N2O2/c1-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3 |
| Standard InChI Key | RJHNPRWBOYJWET-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23 |
Introduction
The methyl group at position 9 may enhance lipophilicity compared to non-methylated analogs, potentially improving membrane permeability in biological systems.
Synthesis and Preparation Methods
Although no direct synthesis of 9-methylindolo[2,1-b]quinazoline-6,12-dione has been documented, two established methodologies for analogous indoloquinazolines provide plausible routes:
Iodine-Mediated Aerobic Cyclization
A one-pot synthesis involving α-halogenation, Kornblum oxidation, and copper-catalyzed intramolecular N-arylation has been reported for indolo[2,1-b]quinazoline-6,12-diones . For the 9-methyl derivative, this method could theoretically employ 2-bromo-9-methylacetophenone and anthranilamide precursors. The reaction proceeds via:
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Iodination: α-Bromo ketone → α-iodo ketone.
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Oxidation: Kornblum oxidation to generate an aldehyde intermediate.
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Condensation: Reaction with anthranilamide to form a Schiff base.
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Aromatization and Cyclization: Copper-catalyzed intramolecular coupling under aerobic conditions .
This method achieves yields of 60–75% for analogs, though the methyl substitution’s impact on reactivity remains untested .
Visible Light-Induced Radical Coupling
A photochemical approach utilizing potassium benzyl trifluoroborates and isatins under blue LED light has been demonstrated for synthesizing 6-benzyl-6-hydroxyindoloquinazolinones . Adapting this method for 9-methylindoloquinazoline-6,12-dione would require substituting isatin with a 9-methyl-isatin derivative. The mechanism involves:
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Radical Generation: Benzyl radicals from trifluoroborates.
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Cross-Coupling: Radical-radical coupling with isatin-derived intermediates.
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Cyclization: Formation of the quinazoline core via C–N bond formation .
Applications in Medicinal Chemistry
The structural versatility of indoloquinazolines makes them attractive for drug discovery:
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Lead Optimization: Methyl groups improve pharmacokinetic profiles by reducing cytochrome P450-mediated metabolism.
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Combination Therapies: Synergistic effects with existing antibiotics (e.g., rifampicin) have been observed for analogs.
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Targeted Delivery: Functionalization at position 9 could enable conjugation to nanoparticle carriers for enhanced tumor targeting.
Future Research Directions
Critical gaps remain in understanding 9-methylindolo[2,1-b]quinazoline-6,12-dione:
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Synthetic Feasibility: Optimizing routes for high-yield, scalable production.
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Mechanistic Studies: Elucidating its interactions with biological targets (e.g., proteomics, crystallography).
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Preclinical Evaluation: Assessing toxicity, bioavailability, and efficacy in animal models.
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